3-Amino-4-(4-bromophenyl)butyric acid
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Overview
Description
3-Amino-4-(4-bromophenyl)butyric acid is an organic compound characterized by the presence of an amino group, a bromophenyl group, and a butyric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(4-bromophenyl)butyric acid can be achieved through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with nitromethane to form 4-bromo-β-nitrostyrene, which is then reduced to 4-bromo-β-phenylethylamine. This intermediate is further reacted with acrylonitrile to yield 3-amino-4-(4-bromophenyl)butyronitrile, which is finally hydrolyzed to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(4-bromophenyl)butyric acid undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of 3-amino-4-phenylbutyric acid.
Substitution: Formation of 3-amino-4-(4-substituted phenyl)butyric acid derivatives.
Scientific Research Applications
3-Amino-4-(4-bromophenyl)butyric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and interactions.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-4-(4-bromophenyl)butyric acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-(4-bromophenyl)butyric acid
- 3-Amino-4-(4-chlorophenyl)butyric acid
- 3-Amino-4-(4-fluorophenyl)butyric acid
Uniqueness
3-Amino-4-(4-bromophenyl)butyric acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions that are not possible with other halogens, making this compound valuable for targeted applications .
Properties
Molecular Formula |
C10H12BrNO2 |
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Molecular Weight |
258.11 g/mol |
IUPAC Name |
3-amino-4-(4-bromophenyl)butanoic acid |
InChI |
InChI=1S/C10H12BrNO2/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14) |
InChI Key |
DAUFDZAPQZNOGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)Br |
Origin of Product |
United States |
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